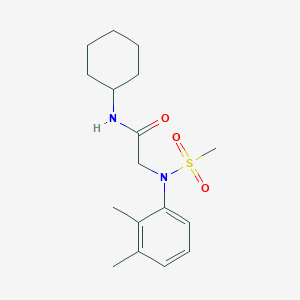

![molecular formula C19H17FN2O3S B5564058 8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)

8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide" belongs to a class of quinoline derivatives known for their versatile chemical and pharmacological properties. Quinoline derivatives are crucial in medicinal chemistry due to their potential as therapeutic agents against various diseases.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors like aniline or quinoline itself. A common method for synthesizing these compounds includes condensation reactions, followed by functionalization of the quinoline core. Specific synthesis methods for "8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide" may involve nucleophilic substitution reactions to introduce the fluoro and methylsulfonyl groups at specific positions on the quinoline ring (Gracheva et al., 1982).

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular geometries, depending on the substitution pattern on the ring. The presence of fluorine and methylsulfonyl groups significantly affects the electron density and molecular conformation, influencing the compound's reactivity and interaction with biological targets. Crystallography and computational methods can provide insights into the precise molecular structure of such compounds (Li et al., 2008).

Chemical Reactions and Properties

Quinoline derivatives are known for their reactivity towards various chemical agents. The presence of a fluoro group can enhance the electrophilic character of the compound, making it more reactive towards nucleophiles. Methylsulfonyl groups can affect the acidity of adjacent hydrogen atoms, influencing substitution and elimination reactions. Studies on related quinoline compounds provide insights into their chemical behavior and potential reactions (Hays et al., 1993).

Applications De Recherche Scientifique

Radioligand Development for PET Imaging

The development of novel quinoline-2-carboxamide derivatives for positron emission tomography (PET) imaging of peripheral benzodiazepine type receptors (PBR) showcases the application of these compounds in medical imaging. N-methylated quinoline-2-carboxamides, including derivatives of 8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide, were synthesized and evaluated for their potential as radioligands. These compounds demonstrated high specificity and binding affinity to PBR in various organs, suggesting their usefulness in noninvasive assessment of PBR in vivo, which is crucial for neurological and oncological research (Matarrese et al., 2001).

Chemical Synthesis and Environmental Considerations

In the realm of chemistry, the compound's framework has been explored for its potential in remote sulfonylation reactions. The copper(II)-catalyzed remote sulfonylation of aminoquinolines, including derivatives of 8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide, with sodium sulfinates showcases a method to generate environmentally benign byproducts. This process highlights the compound's role in developing more sustainable chemical reactions that are less odorous and more environmentally friendly, contributing to greener chemistry practices (Xia et al., 2016).

Therapeutic Potential and Drug Development

The therapeutic potential of quinoline derivatives, particularly in the development of anticancer agents, is another significant application. 2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides, related to the core structure of 8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide, have been studied for their potent anticancer properties. These compounds inhibit histone deacetylase, an enzyme critical in cancer progression, and have shown remarkable activity against various cancer cell lines, suggesting their potential as novel anticancer medications (Lee et al., 2016).

Propriétés

IUPAC Name |

8-fluoro-N-[1-(4-methylsulfonylphenyl)ethyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c1-12(13-6-9-15(10-7-13)26(2,24)25)21-19(23)17-11-8-14-4-3-5-16(20)18(14)22-17/h3-12H,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQRKNYWOHOQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5563980.png)

![5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5563988.png)

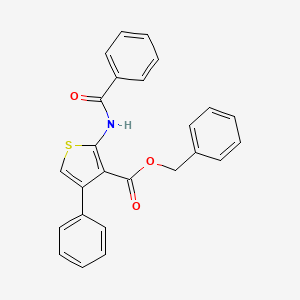

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide](/img/structure/B5563995.png)

![5-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-methoxyphenyl acetate](/img/structure/B5564001.png)

![4-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-phenyl-2-piperazinone](/img/structure/B5564010.png)

![7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5564022.png)

![(4R)-1-benzyl-N-ethyl-4-{[(2-methylphenyl)acetyl]amino}-L-prolinamide](/img/structure/B5564047.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5564054.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)

![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)